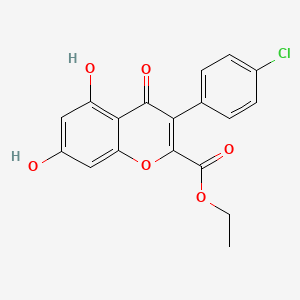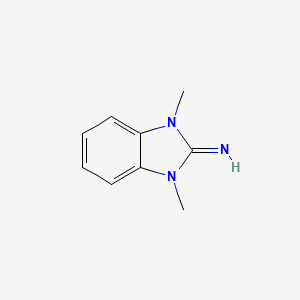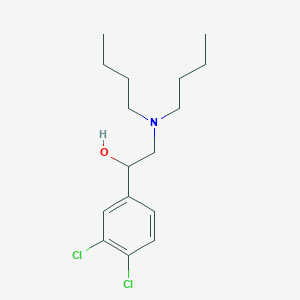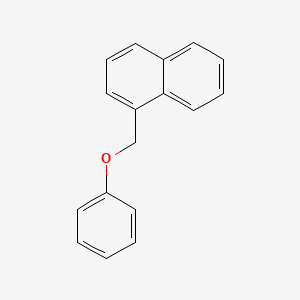![molecular formula C5H6O5S2 B14729906 {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid CAS No. 6310-26-5](/img/structure/B14729906.png)
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of both carboxyl and thioester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid typically involves the reaction of a carboxymethoxy compound with a thiocarbonyl compound under controlled conditions. One common method is the reaction of carboxymethoxyacetic acid with thiocarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature of around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where the reactants are continuously fed and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carboxyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ester and amide derivatives.
Aplicaciones Científicas De Investigación
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release thiol groups, which can interact with proteins and enzymes, potentially altering their function. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic acid: Contains a thiol group instead of a thioester group.
Carboxymethylthioacetic acid: Similar structure but with a different arrangement of functional groups.
Thioacetic acid S-methyl ester: Contains a methyl group attached to the sulfur atom.
Uniqueness
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is unique due to the presence of both carboxyl and thioester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Propiedades
Número CAS |
6310-26-5 |
|---|---|
Fórmula molecular |
C5H6O5S2 |
Peso molecular |
210.2 g/mol |
Nombre IUPAC |
2-(carboxymethylsulfanylcarbothioyloxy)acetic acid |
InChI |
InChI=1S/C5H6O5S2/c6-3(7)1-10-5(11)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |
Clave InChI |
LIJRJHLXNPYXJL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)OC(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





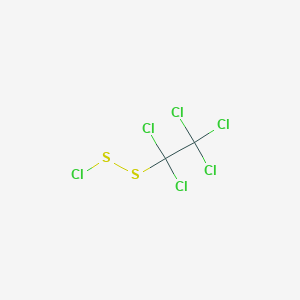

![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
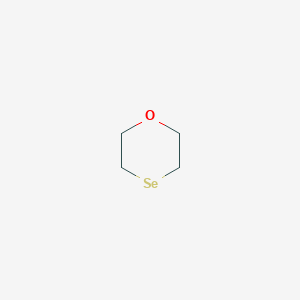
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)

